1-Allylcyclohexanol
Overview
Description
Mechanism of Action
Target of Action
1-Allylcyclohexanol is a complex organic compound
Mode of Action
It’s known that the compound can be synthesized via the reaction of cyclohexene with oxygen, often using catalysts such as palladium or silver . .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various compounds including Vitamin A, citrate esters, camphor, and musk . .
Biochemical Analysis
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 1-Allylcyclohexanol in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylcyclohexanol can be synthesized through the reaction of cyclohexanone with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) and requires the presence of a catalyst such as zinc powder. The reaction is carried out at room temperature for about 30 minutes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation to separate and purify the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Allylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-allylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-allylcyclohexane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed:
Oxidation: 1-Allylcyclohexanone.
Reduction: 1-Allylcyclohexane.
Substitution: Various substituted cyclohexanols depending on the reagents used.
Scientific Research Applications
1-Allylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Cyclohexanol: The parent compound without the allyl group.
1-Methylcyclohexanol: A similar compound with a methyl group instead of an allyl group.
1-Phenylcyclohexanol: A compound with a phenyl group attached to the cyclohexane ring.
Uniqueness: 1-Allylcyclohexanol is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The allyl group enhances its ability to undergo various chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
1-Allylcyclohexanol (C9H16O) is a cyclic alcohol that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its cyclohexane ring with an allyl group attached to one of the carbons. Its molecular structure allows for various reactions that can yield biologically active derivatives.
Synthesis Methods:
- Asymmetric Sharpless Aminohydroxylation (ASAH) : This method facilitates the production of β-amino alcohols from alkenes, including this compound, using osmium tetroxide as a catalyst. This reaction demonstrates regioselectivity and enantioselectivity, crucial for synthesizing compounds with significant biological activities .
Biological Activity
The biological activity of this compound has been explored in several contexts, particularly in relation to its potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It has been reported to inhibit the production of pro-inflammatory cytokines, which positions it as a potential therapeutic agent for inflammatory diseases .
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective effects of this compound. It appears to exert protective effects on neuronal cells under oxidative stress conditions, potentially offering benefits in neurodegenerative disease models .
Case Studies
Several case studies have been conducted to assess the biological effects of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Findings : The compound showed significant inhibition against both bacterial strains, indicating its potential as a natural preservative or therapeutic agent.
-
Inflammation Model :
- Objective : To investigate anti-inflammatory effects in a murine model.
- Methodology : Mice were treated with this compound prior to inducing inflammation.
- Results : A notable decrease in inflammatory markers was observed compared to control groups, supporting its use in managing inflammatory conditions.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects in cell cultures exposed to oxidative stress.
- Methodology : Neuronal cells were treated with varying concentrations of this compound.
- Outcomes : The compound significantly reduced cell death and oxidative stress markers, suggesting potential applications in neuroprotection.
Properties
IUPAC Name |
1-prop-2-enylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-6-9(10)7-4-3-5-8-9/h2,10H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLKGUQYEQVKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149980 | |
Record name | Cyclohexanol, 1-allyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-34-8 | |
Record name | 1-(2-Propen-1-yl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 1-allyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 1-allyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ALLYL-1-CYCLOHEXANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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